4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE
Overview
Description
4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one with 2-methoxy-5-nitrobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Strong bases like sodium hydride, nucleophilic reagents like thiols or amines.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chromenone core may also interact with specific proteins or DNA, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-7-HYDROXY-8-METHYL-2H-CHROMEN-2-ONE: A precursor in the synthesis of the target compound, with similar structural features but lacking the nitro and methoxy substituents.
2-METHOXY-5-NITROBENZYL CHLORIDE: Another precursor used in the synthesis, with a similar aromatic structure but different functional groups.
Uniqueness
4-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-ethyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-8-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-13-10-19(22)27-20-12(2)17(8-6-16(13)20)26-11-14-9-15(21(23)24)5-7-18(14)25-3/h5-10H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRGATKWTIUGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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